
N1-(2-chlorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, commonly known as CPOP, is a synthetic compound that belongs to the oxalamide class of chemicals. CPOP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CPOP is not fully understood. However, studies have suggested that CPOP may act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. CPOP has also been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CPOP has been shown to have both biochemical and physiological effects. Biochemically, CPOP has been found to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Physiologically, CPOP has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CPOP is also stable and can be stored for long periods without degradation. However, CPOP has some limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profile are not fully understood. Additionally, CPOP has not been extensively studied in human clinical trials, and its efficacy and safety in humans are not known.
Direcciones Futuras
There are several future directions for CPOP research. One direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. Another direction is to study the safety and toxicity profile of CPOP in humans, which will be essential for its clinical development. Additionally, further studies are needed to understand the exact mechanism of action of CPOP and to identify potential drug targets. Finally, there is a need to develop new and more efficient synthesis methods for CPOP.
Métodos De Síntesis
CPOP can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethylamine to form N-(2-chlorobenzoyl)cyclopropylmethylamine. This intermediate is then treated with 4-fluoroaniline to form N-(2-chlorobenzoyl)-N-(4-fluorophenyl)cyclopropylmethylamine, which is further reacted with oxalyl chloride to obtain CPOP.
Aplicaciones Científicas De Investigación
CPOP has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPOP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPOP has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-3-1-2-4-15(14)22-17(24)16(23)21-11-18(9-10-18)12-5-7-13(20)8-6-12/h1-8H,9-11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDALFXWYHYVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

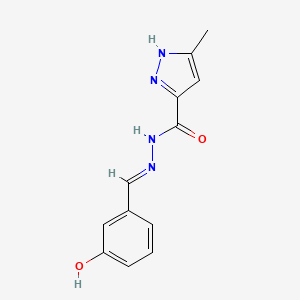
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
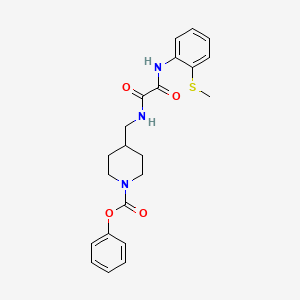

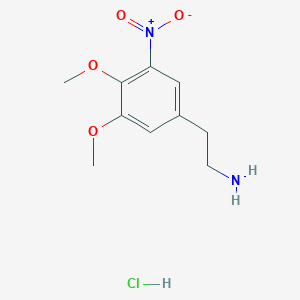
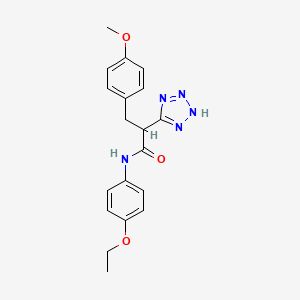
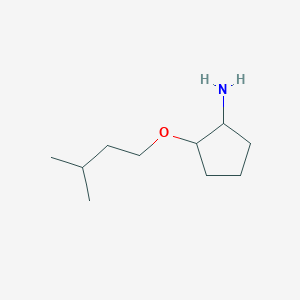
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)


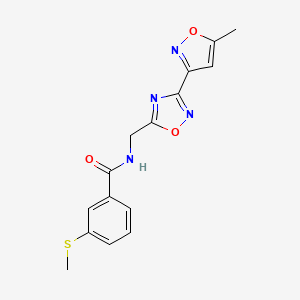
![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)
